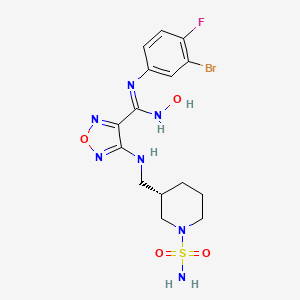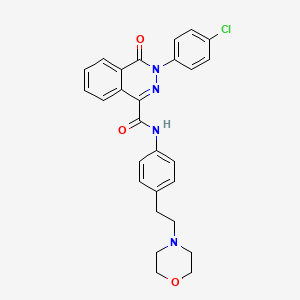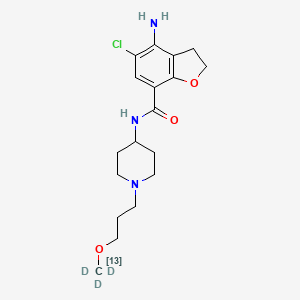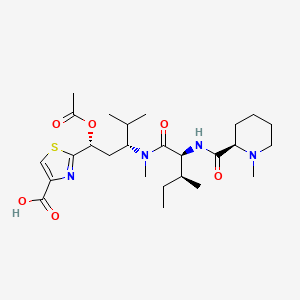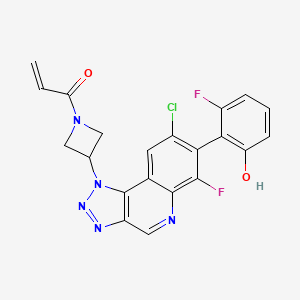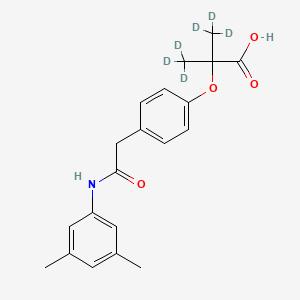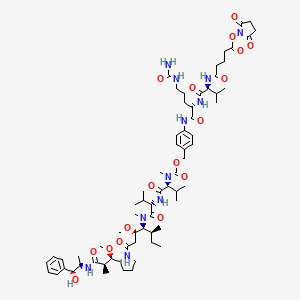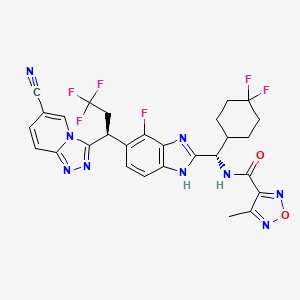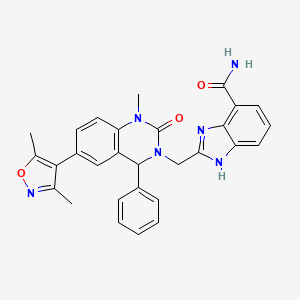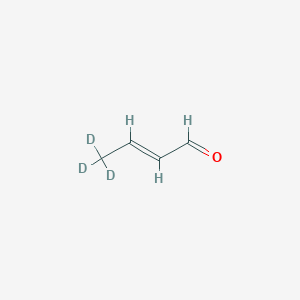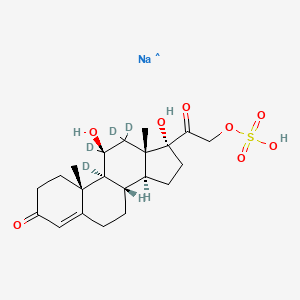
ATX inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX Inhibitor 17 is a small molecule inhibitor targeting the enzyme autotaxin. Autotaxin is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family and is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 17 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: ATX Inhibitor 17 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
ATX Inhibitor 17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular assays to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders by targeting the autotaxin-lysophosphatidic acid signaling pathway.
Industry: Utilized in drug discovery and development programs to identify and optimize new autotaxin inhibitors with improved efficacy and safety profiles
Mecanismo De Acción
ATX Inhibitor 17 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid, reducing the levels of lysophosphatidic acid available for signaling through its G protein-coupled receptors. The reduction in lysophosphatidic acid signaling leads to decreased cell proliferation, migration, and cytokine production, which are associated with various pathological conditions .
Comparación Con Compuestos Similares
GLPG1690: A potent autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor in clinical development for fibrotic diseases.
BLD-0409: A small molecule inhibitor targeting autotaxin, currently under investigation for its therapeutic potential
Comparison: ATX Inhibitor 17 is unique in its structural design and binding mode compared to other autotaxin inhibitors. While GLPG1690 and BBT-877 primarily target the active site of autotaxin, this compound may exhibit a distinct binding profile, potentially offering advantages in terms of selectivity and potency. Additionally, this compound’s chemical structure allows for further modifications to enhance its pharmacokinetic properties and therapeutic efficacy .
Propiedades
Fórmula molecular |
C29H29F5N8S |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27- |
Clave InChI |
VKKORIAROAMRBW-SPKJYZRXSA-N |
SMILES isomérico |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


